molecular formula C6H7N.1/2H2O4S B213106 aniline;sulfuric acid CAS No. 542-16-5

aniline;sulfuric acid

Cat. No.: B213106
CAS No.: 542-16-5
M. Wt: 284.33 g/mol
InChI Key: FUKMEFZGEMVGLD-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and has a density of 1.38 g/cm³ . This compound is primarily used in the dye industry and as an intermediate in organic synthesis.

Scientific Research Applications

aniline;sulfuric acid has diverse applications in scientific research:

Safety and Hazards

Benzenamine, sulfate (2:1) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be stored in a well-ventilated place .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: aniline;sulfuric acid is synthesized by reacting aniline with sulfuric acid. The reaction typically involves the gradual addition of aniline to a concentrated sulfuric acid solution under controlled temperature conditions to prevent excessive heat generation .

Industrial Production Methods: In industrial settings, the production of benzenamine, sulfate (2:1) involves large-scale reactors where aniline and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then cooled and crystallized to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: aniline;sulfuric acid is unique due to its enhanced solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7N.H2O4S/c2*7-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKMEFZGEMVGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Aniline hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165
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DSSTOX Substance ID

DTXSID20883433
Record name Benzenamine, sulfate (2:1)
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Darkened by air and light; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Aniline hemisulfate
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CAS No.

542-16-5
Record name Aniline hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, sulfate (2:1)
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Record name Benzenamine, sulfate (2:1)
Source EPA DSSTox
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Record name Dianilinium sulphate
Source European Chemicals Agency (ECHA)
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Record name ANILINE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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